4-(acetylamino)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
4-ACETAMIDO-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of 4-ACETAMIDO-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE typically involves multiple steps, including the formation of the thiadiazole ring and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiadiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its biological activities, such as antimicrobial and anticancer properties, have been explored.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-ACETAMIDO-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug that contains a thiazole ring.
Abafungin: An antifungal agent with a thiazole ring.
4-ACETAMIDO-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is unique due to its specific functional groups and the combination of the thiadiazole ring with the phenylsulfanyl and acetamido groups, which may confer unique biological activities and chemical reactivity .
Properties
Molecular Formula |
C18H16N4O2S2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-acetamido-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C18H16N4O2S2/c1-12(23)19-14-9-7-13(8-10-14)17(24)20-18-22-21-16(26-18)11-25-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,19,23)(H,20,22,24) |
InChI Key |
OPLLREFAMWOXHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CSC3=CC=CC=C3 |
Origin of Product |
United States |
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